4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole
Overview
Description
4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This specific compound is notable for its chlorine, ethyl, and methyl substituents, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid with suitable reagents under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for pyrazoles often involve multicomponent reactions, dipolar cycloadditions, and cyclocondensation reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Some pyrazole compounds are investigated for their potential as pharmaceutical agents.
Industry: Pyrazoles are used in the development of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3,5-dimethyl-1H-pyrazole
- 4-chloro-1-methyl-3,5-dimethyl-1H-pyrazole
Uniqueness
4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole is unique due to its specific substituents, which can influence its chemical and biological properties.
Properties
IUPAC Name |
4-chloro-1-ethyl-3,5-dimethylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYAQCUZISCOIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.